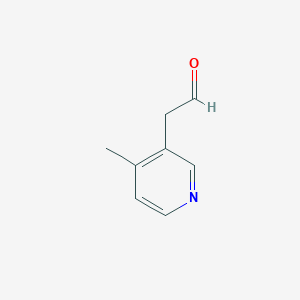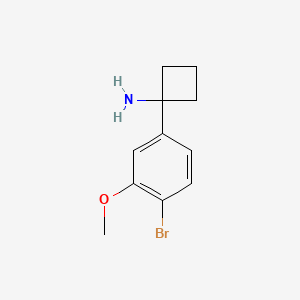![molecular formula C11H7ClFNO4S B13555922 4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate](/img/structure/B13555922.png)
4-[(5-Chloropyridin-2-yl)oxy]phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and an oxyphenyl group, which is further connected to a fluoranesulfonate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate typically involves a multi-step process. One common method includes the following steps:
Chlorination of Pyridine: The starting material, pyridine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 5-chloropyridine.
Formation of Oxyphenyl Intermediate: 5-chloropyridine is then reacted with phenol in the presence of a base like potassium carbonate to form 5-chloropyridin-2-yloxyphenyl.
Sulfonation: The final step involves the sulfonation of the oxyphenyl intermediate with fluoranesulfonic acid or its derivatives to yield 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate involves its interaction with molecular targets through its functional groups. The pyridine ring can engage in π-π stacking interactions, while the fluoranesulfonate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(5-bromopyridin-2-yl)oxy]phenyl fluoranesulfonate: Similar structure but with a bromine atom instead of chlorine.
4-[(5-methylpyridin-2-yl)oxy]phenyl fluoranesulfonate: Similar structure but with a methyl group instead of chlorine.
4-[(5-nitropyridin-2-yl)oxy]phenyl fluoranesulfonate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The specific combination of functional groups in this compound imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7ClFNO4S |
|---|---|
Molekulargewicht |
303.69 g/mol |
IUPAC-Name |
5-chloro-2-(4-fluorosulfonyloxyphenoxy)pyridine |
InChI |
InChI=1S/C11H7ClFNO4S/c12-8-1-6-11(14-7-8)17-9-2-4-10(5-3-9)18-19(13,15)16/h1-7H |
InChI-Schlüssel |
FVXMVHIVXFXEHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Cl)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine](/img/structure/B13555854.png)


![tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13555878.png)

![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13555885.png)

![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)
![2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate](/img/structure/B13555915.png)
![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)

